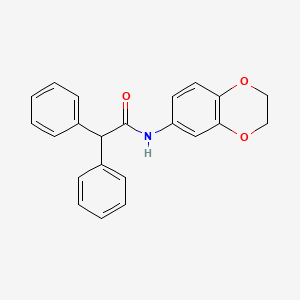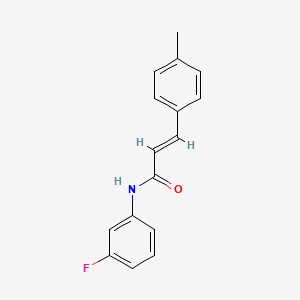
N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide, also known as FMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide is not yet fully understood. However, it is believed to interact with specific amino acid residues in proteins, leading to changes in their conformation and function. N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the aggregation of amyloid beta peptides, and modulate the activity of neurotransmitters in the brain. N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide in lab experiments is its high selectivity and sensitivity for detecting protein-ligand interactions. It is also relatively easy to synthesize and purify, making it a cost-effective alternative to other fluorescent probes. However, N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide has limitations in terms of its stability and photostability, which can affect its performance in certain experiments.
Direcciones Futuras
There are several future directions for N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide research. One area of interest is the development of N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide-based therapeutics for various diseases. Another direction is the optimization of N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide synthesis and purification methods to improve its performance in lab experiments. Additionally, N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide can be further investigated for its potential as a diagnostic tool for detecting protein misfolding diseases.
Métodos De Síntesis
N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide can be synthesized through a multi-step process starting with 3-fluoroaniline and 4-methylbenzaldehyde. The reaction involves the formation of an imine intermediate, which is then reduced to form the final product. The purity and yield of N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide can be improved through various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide has shown promising results in various scientific research applications. It has been used as a fluorescent probe for detecting protein-ligand interactions, as well as for studying the dynamics of protein-protein interactions. N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide has also been investigated for its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-N-(3-fluorophenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c1-12-5-7-13(8-6-12)9-10-16(19)18-15-4-2-3-14(17)11-15/h2-11H,1H3,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJDMYGLIRZPQA-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

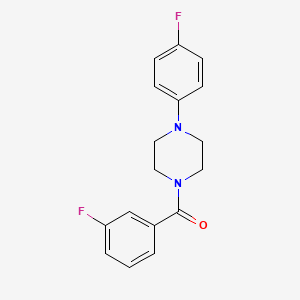
![1-[3-(6-methoxy-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone](/img/structure/B5872196.png)
![2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5872216.png)
![2,2,2-trifluoro-N-{[(4-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5872224.png)
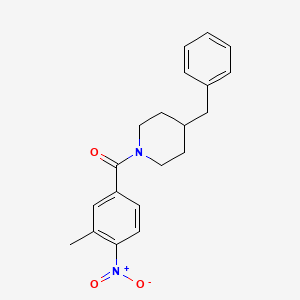
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5872240.png)
![4-(benzyloxy)benzaldehyde (4-{[4-(benzyloxy)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5872244.png)
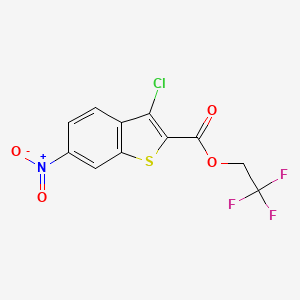
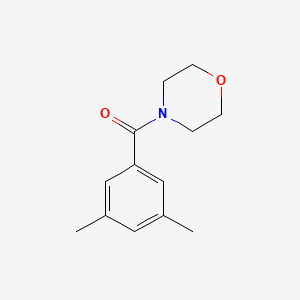
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B5872269.png)
![2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B5872281.png)
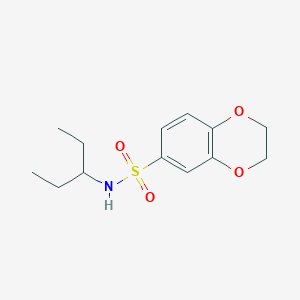
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B5872290.png)
